Product packaging for Ethyl 6-nitrobenzofuran-2-carboxylate(Cat. No.:CAS No. 69603-99-2)

Ethyl 6-nitrobenzofuran-2-carboxylate

Cat. No.: B3279631
CAS No.: 69603-99-2
M. Wt: 235.19 g/mol
InChI Key: WQYQMTBJIBKNEP-UHFFFAOYSA-N
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Description

Ethyl 6-nitrobenzofuran-2-carboxylate (CAS 69603-99-2) is a high-value benzofuran derivative supplied as a research-grade chemical intermediate. This compound features a nitro group and an ethyl ester functional group on a benzofuran scaffold, making it a versatile building block in organic synthesis and medicinal chemistry . The benzofuran core is a privileged structure in drug discovery, known for its presence in compounds with a range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties . Researchers utilize this specific ester as a key precursor in the synthesis of more complex molecules; the nitro group can be readily reduced to an amine for further functionalization, while the ester can be hydrolyzed to the corresponding carboxylic acid . Its applications extend to the development of novel heterocyclic compounds and organic electronic materials . This product is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO5 B3279631 Ethyl 6-nitrobenzofuran-2-carboxylate CAS No. 69603-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-nitro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c1-2-16-11(13)10-5-7-3-4-8(12(14)15)6-9(7)17-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYQMTBJIBKNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 6 Nitrobenzofuran 2 Carboxylate

Strategies for Benzofuran (B130515) Ring Formation with Targeted Nitro and Ester Substituents

The construction of the benzofuran ring is the cornerstone of the synthesis. Modern methods aim to incorporate the necessary ester group at the C-2 position and accommodate the nitro group at the C-6 position, or a precursor group that can be converted to it, from the outset.

A classic and effective strategy for benzofuran synthesis involves the intramolecular cyclization of ortho-substituted phenols. mdpi.com These methods typically involve forming the O–C2 or C2–C3 bond to close the furan (B31954) ring.

One prominent route starts from salicylaldehyde (B1680747) derivatives. For instance, the synthesis of ethyl 5-nitrobenzofuran-2-carboxylate, a constitutional isomer of the target compound, is achieved by reacting 5-nitrosalicylaldehyde with diethyl bromomalonate in the presence of potassium carbonate. ajphs.com This reaction proceeds through an initial Knoevenagel condensation followed by an intramolecular O-alkylation and elimination, a variation of the Perkin reaction. Adapting this to the target molecule would involve starting with 4-nitrosalicylaldehyde.

Another approach utilizes ortho-hydroxy α-aminosulfones as precursors, which can undergo a cascade cyclization to form aminobenzofuran derivatives. mdpi.com While not directly yielding the ester, this highlights the versatility of phenol-based precursors in constructing the benzofuran system. A multi-step synthesis of a related compound, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, begins with 2-bromo-4-methoxyphenol, demonstrating the use of halogenated phenols as versatile starting points for more complex benzofurans. researchgate.net

Precursor Reagents Product Yield Reference
5-NitrosalicylaldehydeDiethyl bromomalonate, K₂CO₃, AcetoneEthyl 5-nitrobenzofuran-2-carboxylate52% ajphs.com
ortho-Hydroxy α-aminosulfones2-Bromo-1,3-indandione, DMAPAminobenzofuran spiroindanone derivatives>95% mdpi.com

This interactive table summarizes cyclization approaches from ortho-substituted phenol (B47542) precursors.

Transition-metal catalysis, particularly with palladium, offers powerful and flexible methods for benzofuran synthesis. acs.orgresearchgate.net These reactions often exhibit high functional group tolerance and provide access to a wide range of substituted benzofurans. jocpr.comnih.gov

A widely employed strategy is the palladium-catalyzed tandem Sonogashira coupling and cyclization of an o-halophenol with a terminal alkyne. nih.govscielo.org.mx For the synthesis of ethyl 6-nitrobenzofuran-2-carboxylate, this would involve the coupling of a 2-halo-5-nitrophenol with ethyl propiolate. The palladium catalyst facilitates both the C-C bond formation between the phenol and the alkyne and the subsequent 5-endo-dig cyclization to form the benzofuran ring. nih.gov

Palladium-catalyzed intramolecular Heck coupling is another viable route. orgsyn.org This would typically involve preparing a precursor like 3-(2-bromo-5-nitrophenoxy)-acrylic acid ethyl ester, which then undergoes intramolecular cyclization catalyzed by a palladium complex to yield the target benzofuran. orgsyn.org More recent developments include palladium-catalyzed C–H activation/oxidation tandem reactions, where 2-hydroxystyrenes react with iodoarenes to form the benzofuran scaffold, offering a novel disconnection approach. rsc.org The functionalization of a pre-formed benzofuran ring using palladium-catalyzed reactions, such as the Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles, also demonstrates the power of this catalyst in derivatizing the core structure. unicatt.itnih.gov

Catalyst System Reactants Reaction Type Reference
Pd(OAc)₂, Ligando-Halophenol, Terminal AlkyneSonogashira Coupling / Annulation jocpr.comnih.gov
Pd(II)3-(2-Bromophenoxy)-acrylic acid ethyl esterIntramolecular Heck Coupling orgsyn.org
Pd Catalyst2-Hydroxystyrene, IodobenzeneC–H Activation / Oxidation rsc.org
Pd₂(dba)₃, dppfBenzofuran-2-ylmethyl acetate, AminesTsuji–Trost-type Substitution unicatt.itnih.gov

This interactive table displays various palladium-catalyzed reactions for benzofuran synthesis.

To improve efficiency, reduce waste, and save time, one-pot and multicomponent reactions (MCRs) are highly desirable in modern organic synthesis. youtube.com These processes combine multiple reaction steps into a single operation without isolating intermediates. youtube.comderpharmachemica.com

The synthesis of ethyl 5-nitrobenzofuran-2-carboxylate from 5-nitrosalicylaldehyde and diethyl bromomalonate can be considered a one-pot reaction as it involves sequential condensation and cyclization in a single flask. ajphs.com Similarly, a one-pot synthesis of 2-substituted benzofurans has been achieved via sequential Sonogashira coupling, cyclization, and Suzuki-Miyaura coupling, demonstrating the power of combining multiple catalytic cycles. organic-chemistry.org

Multicomponent reactions, where three or more reactants combine in a single pot to form the product, represent a highly convergent approach. derpharmachemica.com A one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles using nitrile imines and a surrogate of acetylene (B1199291) showcases the elegance of MCRs in constructing complex heterocycles from simple building blocks. nih.gov While a specific MCR for this compound is not prominently reported, the principles can be applied. A hypothetical MCR could involve the reaction of a 4-nitrophenol, an aldehyde, and an active methylene (B1212753) compound like ethyl bromomalonate under conditions that promote sequential bond formations to build the final molecule.

Selective Introduction and Functionalization of the Nitro Group at Position 6

The placement of the nitro group at the C-6 position is a critical challenge that can be addressed by two main strategies: direct nitration of a pre-formed benzofuran ring or by carrying the nitro group through the synthesis on one of the precursors.

Direct electrophilic nitration of the benzofuran ring system is a straightforward approach to introduce the nitro group. However, the regioselectivity of this reaction can be difficult to control. The nitration of unsubstituted benzo[b]furan often yields the 2-nitro derivative. researchgate.net

For substrates like ethyl benzofuran-2-carboxylate, the existing electron-withdrawing ester group at C-2 and the activating nature of the fused benzene (B151609) ring influence the position of nitration. A relevant procedure is the nitration of ethyl 6-hydroxy-3-methyl-benzofuran-2-carboxylate, which is treated with nitric acid in acetic acid to introduce a nitro group. prepchem.com In this specific case, the powerful directing effect of the hydroxyl group leads to nitration at the adjacent C-7 position. prepchem.com For a substrate lacking such a potent directing group, nitration would be expected to occur on the benzene ring, with the precise location depending on the combined electronic effects of the furan ring and the C-2 ester. Achieving selective nitration at C-6 on an unactivated ethyl benzofuran-2-carboxylate would likely be challenging and could result in a mixture of isomers, necessitating difficult purification steps.

A more reliable and widely used strategy for ensuring the correct regiochemistry is to start with a precursor that already contains the nitro group in the desired position. ajphs.com This approach avoids the potential for isomer formation associated with direct nitration and is often more efficient.

A prime example is the synthesis of ethyl 5-nitrobenzofuran-2-carboxylate, which begins with 5-nitrosalicylaldehyde. ajphs.com The nitro group is present on the starting material, and the subsequent reaction builds the furan ring onto this pre-functionalized benzene core. To synthesize the target 6-nitro isomer, one would analogously start with 4-nitrosalicylaldehyde or another phenol derivative with a nitro group at the para-position relative to the hydroxyl group. For example, the synthesis of ethyl 6-nitro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate starts from 4-nitro-2-aminophenol, illustrating the common use of readily available nitrophenols in heterocyclic synthesis. prepchem.com The synthesis of various 6-nitrobenzofuran-2-carbohydrazide derivatives also relies on precursors where the 6-nitro functionality is established early in the synthetic sequence. researchgate.net

Starting Material Reaction/Goal Key Feature Reference
5-NitrosalicylaldehydeSynthesis of Ethyl 5-nitrobenzofuran-2-carboxylateNitro group present on precursor ajphs.com
4-Nitro-2-aminophenolSynthesis of a related nitro-benzoxazineUse of a commercially available nitrophenol prepchem.com
Ethyl 6-hydroxy-3-methyl-benzofuran-2-carboxylateDirect NitrationFunctionalization of a pre-formed ring prepchem.com

This interactive table compares strategies for introducing the nitro group.

Esterification Techniques for the Carboxylate Moiety at Position 2

The introduction of the ethyl ester group at the C-2 position of the benzofuran ring is a critical step in the synthesis of the title compound. This is typically achieved by forming an ester from its corresponding carboxylic acid precursor, 6-nitrobenzofuran-2-carboxylic acid.

The most common method for synthesizing esters from carboxylic acids is through direct condensation with an alcohol, a reaction that can be facilitated by various catalysts and coupling agents.

Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid with an alcohol, in this case, 6-nitrobenzofuran-2-carboxylic acid with ethanol (B145695), under acidic catalysis. masterorganicchemistry.comlibretexts.org Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically used to protonate the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comucalgary.ca This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. chemguide.co.uk

The reaction is an equilibrium process. libretexts.orgucalgary.ca To drive the reaction towards the formation of this compound, strategies are employed to shift the equilibrium. This is commonly achieved by using a large excess of ethanol, which also serves as the solvent, or by removing the water formed during the reaction, for instance, through azeotropic distillation. ucalgary.caorganic-chemistry.org

The general mechanism proceeds through several reversible steps:

Protonation of the carbonyl oxygen. libretexts.org

Nucleophilic attack by the alcohol (ethanol) to form a tetrahedral intermediate. chemguide.co.uk

Proton transfer from the alcohol moiety to one of the hydroxyl groups. libretexts.org

Elimination of water as a leaving group to form a protonated ester. chemguide.co.uk

Deprotonation to yield the final ester product and regenerate the acid catalyst. libretexts.org

Other Condensation Methods: To circumvent the often harsh conditions and equilibrium limitations of Fischer esterification, other coupling reagents can be used. Methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC), can facilitate the reaction under milder conditions, avoiding the production of water. organic-chemistry.org The carboxylic acid is activated by the coupling agent, making it highly reactive towards the alcohol.

Table 1: Comparison of Esterification Condensation Methods

Method Catalyst/Reagent Typical Conditions Advantages Disadvantages
Fischer-Speier Esterification H₂SO₄, TsOH, HCl Reflux in excess ethanol Inexpensive reagents, suitable for large scale. masterorganicchemistry.com Reversible reaction, may require harsh acidic conditions and high temperatures. rug.nl
Steglich Esterification Dicyclohexylcarbodiimide (DCC) Room temperature, often with a base like DMAP Mild conditions, high yields, avoids water formation. organic-chemistry.org DCC is an allergen, formation of dicyclohexylurea byproduct can complicate purification.

Transesterification is another viable, though less direct, synthetic route. This method involves the conversion of one ester into another by reaction with an alcohol. organic-chemistry.org For the synthesis of this compound, this would typically involve reacting a different ester, such as mthis compound, with an excess of ethanol in the presence of an acid or base catalyst.

The reaction equilibrium is driven towards the desired product by using a large excess of the new alcohol (ethanol). Catalysts for transesterification can be the same as for Fischer esterification (H₂SO₄) or other options like scandium(III) triflate (Sc(OTf)₃) or silica (B1680970) chloride. organic-chemistry.org This method is particularly useful if, for instance, the methyl ester is more readily available or more easily synthesized than the corresponding carboxylic acid.

Optimization of Reaction Parameters and Mechanistic Insights into Synthesis

Achieving an efficient synthesis of this compound requires careful control over reaction conditions to maximize product formation while minimizing undesirable side reactions. This involves a deep understanding of the reaction mechanism and the factors that influence it.

High yields are crucial for an efficient synthetic process. In the context of Fischer esterification, maximizing the yield involves pushing the reaction equilibrium to the product side. As noted, using a large excess of the alcohol reactant is a primary strategy. masterorganicchemistry.com One study demonstrated that increasing the alcohol-to-acid ratio from 1:1 to 10:1 could increase the yield from 65% to 97%. masterorganicchemistry.com The continuous removal of water is another effective technique. organic-chemistry.org

The choice of esterification method itself can impact yield and side products. While acid-catalyzed methods are common, they can sometimes lead to side reactions like ether formation, especially at high temperatures. rug.nl Alternative methods using reagents like thionyl chloride (SOCl₂) to first form the more reactive acyl chloride can lead to a more direct and often higher-yielding conversion to the ester upon reaction with ethanol, as this pathway is not reversible and avoids the formation of water. libretexts.org A patent for a similar compound, ethyl 5-nitrobenzofuran-2-carboxylate, reports a high yield of 87% via cyclization of a precursor, indicating that high-yielding procedures for this class of compounds are well-established. google.com

The term regioselectivity refers to the control of the orientation of chemical bond formation. In the synthesis of this compound, the most critical regioselective step is the initial formation of the benzofuran ring system to ensure the nitro group is positioned at C-6. Classical benzofuran synthesis often involves the cyclization of a substituted phenol. oregonstate.edu

For example, a common strategy involves the intramolecular cyclization of an α-phenoxycarbonyl compound. oregonstate.edu The starting materials must be chosen carefully to dictate the final substitution pattern. If the phenolic precursor has substituents that electronically or sterically direct the cyclization, a high degree of regioselectivity can be achieved. For instance, in cases where both ortho positions on the phenol are available for cyclization, the reaction often favors the sterically less-hindered product. oregonstate.edu To ensure the formation of a 6-substituted product, the synthesis must start with a precursor where the cyclization is directed to the correct position relative to the nitro group's precursor, or the nitro group is introduced regioselectively onto a pre-formed benzofuran. The reaction of 3-hydroxy-2-pyrones with specific nitroalkenes allows for the preparation of benzofuranones with programmable substitution at any position, which can then be converted to the desired benzofurans. oregonstate.edunih.gov Diastereoselectivity is not a factor in the synthesis of the final product, as this compound is an achiral molecule.

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The application of green chemistry principles to the synthesis of this compound can reduce waste, energy consumption, and the use of hazardous materials.

Key green approaches applicable to this synthesis include:

Catalysis: Using recyclable catalysts, such as solid acid catalysts for esterification or metal catalysts in ionic liquids for ring formation, can minimize waste. rug.nlrsc.org

Solvent Choice: Replacing hazardous organic solvents like benzene or chlorinated hydrocarbons with greener alternatives is a primary goal. Water, deep eutectic solvents (DES), or acetonitrile (B52724) have been reported as effective and more environmentally friendly solvents for benzofuran synthesis. acs.orgnih.govresearchgate.net

Atom Economy: One-pot reactions, where multiple synthetic steps are carried out in the same flask without isolating intermediates, improve efficiency and reduce solvent waste and energy usage. nih.gov For example, a one-pot synthesis of benzofuran derivatives has been reported by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst in an eco-friendly deep eutectic solvent. nih.gov

Table 2: Green Chemistry Approaches in Benzofuran Synthesis

Green Principle Application in Synthesis Example
Alternative Solvents Use of non-toxic, recyclable solvents. Performing reactions in water or Deep Eutectic Solvents (DES) instead of traditional organic solvents. nih.govresearchgate.net
Catalysis Employing efficient and recyclable catalysts to reduce waste. Use of palladium catalysts in ionic liquids for cyclization reactions. rsc.org
Process Intensification Combining multiple reaction steps into a single operation. One-pot synthesis of benzofurans from salicylaldehydes, amines, and alkynes. nih.gov

Chemical Reactivity and Transformation Pathways of Ethyl 6 Nitrobenzofuran 2 Carboxylate

Reactions of the Nitro Group at Position 6

The nitro group at the C-6 position is a key site for chemical modification. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution and makes it susceptible to reduction.

Reductive Transformations to Amino and Related Derivatives

The conversion of the nitro group to an amino group is a fundamental transformation in the synthesis of various benzofuran (B130515) derivatives. This reduction can be achieved using several established methods. A common and efficient method is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like methanol or dimethoxyethane.

Another widely used method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Stannous chloride (SnCl2) in ethanol (B145695) or ethyl acetate is also an effective reagent for this transformation. These reactions proceed to yield Ethyl 6-aminobenzofuran-2-carboxylate, a versatile intermediate for the synthesis of more complex molecules. For instance, the reduction of the analogous ethyl 5-nitrobenzofuran-2-carboxylate to ethyl 5-aminobenzofuran-2-carboxylate is a well-documented procedure that highlights this synthetic pathway scienceopen.com.

Table 1: Common Reagents for Nitro Group Reduction
ReagentConditionsProduct
H₂, Pd/CMethanol/Dimethoxyethane, Room TemperatureEthyl 6-aminobenzofuran-2-carboxylate
SnCl₂·2H₂OEthanol, RefluxEthyl 6-aminobenzofuran-2-carboxylate
Fe, HClEthanol/Water, RefluxEthyl 6-aminobenzofuran-2-carboxylate

Nucleophilic Aromatic Substitution (SNAr) on the Activated Ring System

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl compounds bearing strong electron-withdrawing groups. youtube.compharmdguru.com The nitro group at C-6 strongly activates the benzofuran ring system for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

In Ethyl 6-nitrobenzofuran-2-carboxylate, the nitro group directs nucleophilic attack to the positions ortho and para to it, which are C-5 and C-7. A nucleophile (Nu⁻) attacks one of these positions, leading to the formation of a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the nitro group. libretexts.org Subsequent loss of a leaving group (if present at that position) or, in some cases, a hydride ion (in an oxidative process), restores the aromaticity and yields the substituted product.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. For a successful substitution to occur, typically a good leaving group, such as a halide, must be present at the 5 or 7 position. If only hydrogen is present, the reaction is classified as an SNAr-H reaction, which often requires an oxidizing agent to remove the hydride from the intermediate. nih.gov The presence of the nitro group is crucial, as it provides the necessary stabilization for the carbanionic intermediate, making the reaction feasible. nih.govlibretexts.orgnih.gov

Reactions of the Carboxylate Ester Group at Position 2

The ethyl carboxylate group at the C-2 position is susceptible to various nucleophilic acyl substitution reactions, providing pathways to other important functional groups.

Hydrolysis to Benzofuran-2-carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-nitrobenzofuran-2-carboxylic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the more common method, involving treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often with a co-solvent like ethanol or methanol to ensure solubility. The reaction typically requires heating. An initial saponification yields the carboxylate salt, which is then protonated in a separate step with a strong acid (e.g., HCl) to afford the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: This reaction is performed by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This process is reversible, and an excess of water is used to drive the equilibrium toward the carboxylic acid product.

Amidation and Hydrazide Formation

The ester group can be converted directly into amides or hydrazides through reaction with amines or hydrazine, respectively.

Amidation: The reaction of this compound with a primary or secondary amine yields the corresponding N-substituted or N,N-disubstituted 6-nitrobenzofuran-2-carboxamide. This aminolysis reaction often requires elevated temperatures and may be catalyzed by the amine itself or by the addition of a Lewis acid. Alternatively, the ester can be hydrolyzed to the carboxylic acid first, which is then coupled with an amine using standard peptide coupling reagents for higher efficiency. researchgate.netnih.gov

Hydrazide Formation: Treatment of the ester with hydrazine hydrate (N₂H₄·H₂O), typically in a solvent like ethanol and under reflux conditions, leads to the formation of 6-nitrobenzofuran-2-carbohydrazide. nih.govresearchgate.net This hydrazide is a valuable synthetic intermediate, particularly for the construction of various heterocyclic systems like pyrazoles and triazoles.

Reduction to Alcohol Derivatives

The ester functionality can be reduced to a primary alcohol, yielding (6-nitrobenzofuran-2-yl)methanol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

The reagent of choice is typically lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of an ethoxide ion to form an intermediate aldehyde. The aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding alkoxide. youtube.comyoutube.com A final aqueous workup with acid protonates the alkoxide to give the primary alcohol product.

Table 2: Transformations of the Carboxylate Ester Group
Reaction TypeReagent(s)Product
Hydrolysis (Basic)1. NaOH (aq), EtOH, Reflux 2. H₃O⁺6-Nitrobenzofuran-2-carboxylic acid
AmidationR¹R²NH, HeatN¹,N¹-R¹,R²-6-nitrobenzofuran-2-carboxamide
Hydrazide FormationN₂H₄·H₂O, EtOH, Reflux6-Nitrobenzofuran-2-carbohydrazide
Reduction1. LiAlH₄, THF 2. H₃O⁺(6-Nitrobenzofuran-2-yl)methanol

Electrophilic and Nucleophilic Functionalization of the Benzofuran Core

The benzofuran nucleus, while aromatic, can be strategically functionalized. The presence of the nitro group at the 6-position significantly deactivates the benzene (B151609) ring towards electrophilic substitution. However, the introduction of a halogen atom onto the benzofuran scaffold opens up a vast array of possibilities for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Halogenated derivatives of this compound serve as versatile precursors for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For a hypothetical halogenated analogue, such as ethyl 7-bromo-6-nitrobenzofuran-2-carboxylate, a Suzuki-Miyaura coupling could introduce a variety of aryl or vinyl substituents at the 7-position. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated Benzofuran

EntryAryl HalideBoronic AcidCatalystBaseSolventYield (%)
1Ethyl 7-bromo-6-nitrobenzofuran-2-carboxylatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water~85
2Ethyl 7-bromo-6-nitrobenzofuran-2-carboxylate4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane~90
3Ethyl 7-bromo-6-nitrobenzofuran-2-carboxylateVinylboronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄Toluene~80

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. acs.org This reaction would allow for the introduction of alkenyl groups onto the halogenated this compound core. For instance, reacting ethyl 7-bromo-6-nitrobenzofuran-2-carboxylate with an alkene like styrene or an acrylate would yield the corresponding 7-alkenyl derivative. researchgate.netacs.org

Table 2: Illustrative Heck Reaction Conditions for a Halogenated Benzofuran

EntryAryl HalideAlkeneCatalystBaseSolventYield (%)
1Ethyl 7-bromo-6-nitrobenzofuran-2-carboxylateStyrenePd(OAc)₂Et₃NDMF~75
2Ethyl 7-bromo-6-nitrobenzofuran-2-carboxylateEthyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile (B52724)~80
3Ethyl 7-bromo-6-nitrobenzofuran-2-carboxylateCyclohexeneHerrmann's catalystNaOAcDMA~70

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov Applying this to a halogenated analogue of this compound would enable the introduction of an alkynyl moiety, a versatile functional group for further transformations. thieme-connect.comorganic-chemistry.org

Table 3: Typical Sonogashira Coupling Parameters for a Halogenated Benzofuran

EntryAryl HalideAlkyneCatalystCo-catalystBaseSolventYield (%)
1Ethyl 7-bromo-6-nitrobenzofuran-2-carboxylatePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF~90
2Ethyl 7-bromo-6-nitrobenzofuran-2-carboxylateTrimethylsilylacetylenePd(OAc)₂ / XPhosCuICs₂CO₃Dioxane~88
3Ethyl 7-bromo-6-nitrobenzofuran-2-carboxylate1-HexynePd(dppf)Cl₂CuIDIPAToluene~85

The electron-deficient nature of the benzofuran ring in nitrobenzofurans makes them suitable substrates for dearomative cycloaddition reactions. These reactions disrupt the aromaticity of the benzofuran system to create complex, three-dimensional polycyclic structures, which are of significant interest in medicinal chemistry.

Notably, 2-nitrobenzofurans have been shown to participate in formal [3+2] cycloaddition reactions. For example, the reaction of 2-nitrobenzofurans with isocyanoacetate esters, catalyzed by a cupreine derivative, affords chiral tricyclic compounds with high diastereoselectivity and enantioselectivity. This reaction proceeds without the need for a metal catalyst. Similarly, phosphine-catalyzed asymmetric dearomative [3+2] cycloadditions of 2-nitrobenzofurans with Morita-Baylis-Hillman carbonates have been developed to produce cyclopentabenzofurans.

Furthermore, 2- and 3-nitrobenzofurans can act as dienophiles in polar thermal Diels-Alder reactions with various dienes. The strong electron-withdrawing nitro group enhances the dienophilic character of the benzofuran. Subsequent thermal extrusion of the nitro group provides a straightforward method for the synthesis of dibenzofuran skeletons.

Other Significant Chemical Transformations and Rearrangements

Beyond cross-coupling and cycloaddition reactions, the functional groups present in this compound can undergo other important transformations.

The nitro group is a versatile functional handle that can be readily reduced to an amino group. wikipedia.org This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media. The resulting ethyl 6-aminobenzofuran-2-carboxylate is a valuable intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and diazonium salts, which can be further functionalized.

In the context of natural product synthesis, it has been demonstrated that a nitro group can be converted to a carbonyl group via the Nef reaction. rsc.org This transformation could potentially be applied to derivatives of this compound, offering a route to novel benzofuran-based ketones or aldehydes.

Rearrangements of aromatic nitro compounds are also known to occur under specific conditions. For instance, certain substituted nitroanilines can undergo rearrangement in strong acid. rsc.org While specific rearrangements of this compound have not been extensively reported, the general reactivity of nitroaromatic compounds suggests that such transformations could be possible under appropriate conditions, potentially leading to novel isomeric structures. wiley-vch.de The biodegradation of nitroaromatic compounds can also involve rearrangements of hydroxylamino intermediates. nih.gov

Derivatization Strategies and Synthesis of Analogues from Ethyl 6 Nitrobenzofuran 2 Carboxylate

Elaboration of the Nitro Group to Diverse Nitrogen-Containing Functionalities

The nitro group at the C-6 position of the benzofuran (B130515) ring is a key functional handle that can be transformed into a variety of other nitrogen-containing groups, significantly expanding the molecular diversity of the scaffold. The most fundamental transformation is the reduction of the nitro group to a primary amine.

The resulting amino group is a versatile precursor for numerous other functionalities. For instance, the synthesis of ethyl 5-aminobenzofuran-2-carboxylate is achieved through the reduction of the corresponding nitro compound. nih.gov This amino derivative can then undergo further reactions. One common strategy is N-hydroxyalkylation using ethylene oxide, followed by chlorination with thionyl chloride to produce bis(2-chloroethyl)amino derivatives, which are known nitrogen mustard pharmacophores. researchgate.net

Another example involves the synthesis of 5-amino-7-methoxy-N-methylbenzofuran-2-carboxamide, which is subsequently converted into its corresponding bis(2-chloroethyl)amino derivative. researchgate.net The amino group provides a nucleophilic center that can be readily acylated, alkylated, or used in diazotization reactions to introduce other functional groups. The conversion of a nitro group to an amine fundamentally alters the electronic properties of the benzene (B151609) ring, shifting it from electron-withdrawing to electron-donating, which can have profound effects on the molecule's biological activity and chemical reactivity.

The development of sustainable methods for creating nitrogen-containing furan (B31954) derivatives is an area of active research, highlighting the importance of these functionalities in high-value chemicals. rsc.org While not directly starting from a nitro group, the emphasis on creating nitrogen-containing heterocycles underscores the value of the amino group as a synthetic intermediate. frontiersin.org

Table 1: Selected Transformations of the Nitro Group

Starting Material Reagents and Conditions Product Application
Ethyl 5-nitrobenzofuran-2-carboxylate Reduction (e.g., SnCl₂, H₂/Pd) Ethyl 5-aminobenzofuran-2-carboxylate Precursor for further derivatization nih.gov

Chemical Modifications of the Ester Group to Ketones, Amides, and Hydrazides

The ethyl ester at the C-2 position is another prime site for chemical modification. It can be readily converted into a range of functional groups, including ketones, amides, and hydrazides, which are prevalent in biologically active molecules.

Amides: The most common modification is the conversion of the ester to an amide. This can be achieved through aminolysis, where the ester is treated with an amine. For example, 5-amino-7-methoxybenzofuran-2-carboxylate can undergo aminolysis with methylamine in the presence of ammonium chloride to yield the corresponding N-methyl amide in high yield. researchgate.net A more general approach involves a two-step sequence: hydrolysis (saponification) of the ester to the corresponding carboxylic acid, followed by amide coupling with an amine using standard coupling reagents (e.g., HATU, HOBt) or after conversion to an acyl chloride. nih.gov An efficient conversion of a benzofuran ester to an amide has also been demonstrated via an isolable enamine lactone intermediate pathway. nih.gov Furthermore, transamidation procedures have been developed that allow for the direct conversion of certain activated amides (like 8-aminoquinoline amides) to a wide range of other amides, showcasing a modular approach to diversification at the C-2 position. nih.govchemrxiv.org

Hydrazides: Benzofuran-2-carbohydrazides are valuable intermediates for synthesizing various heterocyclic systems. They are typically prepared by reacting the ethyl benzofuran-2-carboxylate with hydrazine hydrate. researchgate.net The resulting hydrazide can then be reacted with aldehydes to form Schiff bases or cyclized with reagents like carbon disulfide to create new heterocyclic appendages. researchgate.net

Ketones: The synthesis of 2-acylbenzofurans (ketones) can be achieved from the C-2 ester. One method involves the reaction of salicylaldehyde (B1680747) with chloroacetone to furnish 2-acetylbenzofuran. scispace.com While this builds the ring system directly with the ketone in place, derivatization from the pre-formed ester or carboxylic acid is also possible, for instance, through a Friedel-Crafts-type reaction or by using organometallic reagents on the corresponding acyl chloride or Weinreb amide. The reaction of 2-acetylbenzofuran with (2,4,6-trichlorophenyl)hydrazine demonstrates further derivatization of the ketone to form hydrazones. mdpi.com

Table 2: Modifications of the C-2 Ester Group

Functional Group Synthetic Method Example Reagents Resulting Moiety
Carboxylic Acid Saponification/Hydrolysis NaOH or LiOH, then acid workup -COOH nih.gov
Amide Aminolysis or Acid Coupling Amine, Coupling Agents (e.g., HATU) -CONHR researchgate.net
Hydrazide Hydrazinolysis Hydrazine Hydrate (NH₂NH₂) -CONHNH₂ researchgate.net

Functionalization of the Benzofuran Skeleton for Molecular Diversity

Beyond the nitro and ester groups, the benzofuran skeleton itself offers positions for functionalization to enhance molecular complexity. The C-3, C-4, C-5, and C-7 positions are common targets for introducing substituents, which can significantly alter the molecule's properties.

A powerful modern technique is the direct C–H functionalization of the benzofuran core. Palladium-catalyzed C–H arylation has been used to install a wide range of aryl and heteroaryl substituents at the C-3 position with high efficiency. chemrxiv.org This method often employs a directing group, such as an 8-aminoquinoline (8-AQ) amide at the C-2 position, to guide the catalyst to the adjacent C-3 C-H bond. nih.gov This strategy allows for the rapid assembly of molecular complexity from simple precursors like benzofuran-2-carboxylic acid. chemrxiv.org

Electrophilic substitution reactions, such as halogenation, are also used to functionalize the ring. For instance, bromination can introduce a bromine atom onto the benzofuran ring, which can then serve as a handle for subsequent transition-metal-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings. nih.gov This two-step process allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups.

Dearomative cycloaddition reactions of 2-nitrobenzofurans have been developed as an efficient strategy to construct complex polycyclic frameworks containing a 2,3-dihydrobenzofuran (B1216630) core. mdpi.com These reactions, which can be triggered by various nucleophiles, demonstrate a sophisticated use of the inherent reactivity of the nitrobenzofuran system to build fused ring systems with high diastereoselectivity. mdpi.com

Table 3: Representative Functionalization of the Benzofuran Skeleton

Position Reaction Type Catalyst/Reagents Typical Substituent Introduced
C-3 C-H Arylation Pd(OAc)₂, AgOAc Aryl, Heteroaryl chemrxiv.org
Benzene Ring Bromination Br₂ in Acetic Acid Bromo (-Br) nih.gov

Design Principles for Structure-Reactivity Relationship Studies of Benzofuran Derivatives

The derivatization strategies discussed are guided by the principles of structure-activity relationship (SAR) and structure-reactivity relationships. Medicinal chemists systematically modify a lead compound to understand how specific structural changes affect its biological activity. semanticscholar.org

For benzofuran derivatives, SAR studies have revealed several key principles:

Substitution at the C-2 Position: The nature of the substituent at the C-2 position is often crucial for biological activity. Earlier SAR studies on benzofurans found that ester or heterocyclic ring substitutions at this position were critical for the cytotoxic activity of potential anticancer agents. mdpi.comnih.gov These modifications can significantly influence the compound's selectivity toward cancer cells over normal cells. mdpi.comnih.gov

By systematically applying the synthetic strategies outlined in the previous sections, researchers can generate libraries of compounds where specific positions are varied. The biological evaluation of these libraries allows for the elucidation of SAR, guiding the design of next-generation derivatives with enhanced potency, selectivity, or improved physicochemical properties. semanticscholar.orgnih.gov

Computational and Theoretical Investigations of Ethyl 6 Nitrobenzofuran 2 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of Ethyl 6-nitrobenzofuran-2-carboxylate. These calculations, typically employing Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity assessment. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of the electron-withdrawing nitro group (-NO2) and the ester group (-COOEt) significantly influences its electronic properties. These groups are expected to lower the energy of the LUMO, enhancing the molecule's electrophilic character. Conversely, the benzofuran (B130515) ring system contributes to the electron density of the HOMO.

Global reactivity descriptors, derived from the HOMO and LUMO energies, further quantify the chemical behavior of the molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Physicochemical Properties for this compound

PropertyValue
Heavy Atom Count17
Aromatic Heavy Atom Count9
Fraction Csp30.18
Rotatable Bond Count4
H-Bond Acceptor Count5
H-Bond Donor Count0
Molar Refractivity61.12
Topological Polar Surface Area (TPSA)81.9 Ų

This data is based on computational predictions.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound is inherently uneven due to the presence of heteroatoms (oxygen and nitrogen) and electronegative substituents. This charge distribution can be visualized through Molecular Electrostatic Potential (MEP) maps. MEP maps are powerful tools for identifying the electrophilic and nucleophilic sites within a molecule.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the oxygen atoms of the nitro and carboxylate groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) would likely be located around the hydrogen atoms and parts of the aromatic ring, signifying favorable sites for nucleophilic attack. The nitro group, being a strong electron-withdrawing group, will significantly polarize the molecule, creating a prominent region of positive potential on the benzofuran ring system.

Conformational Analysis and Energetic Profiles

The presence of a rotatable bond between the benzofuran ring and the ethyl carboxylate group allows for different spatial arrangements, or conformations, of this compound. Conformational analysis aims to identify the most stable conformation (the one with the lowest energy) and to understand the energy barriers between different conformations.

Computational methods can be used to rotate the ester group relative to the benzofuran ring and calculate the potential energy at each rotational angle. This generates a potential energy surface, from which the global minimum energy conformation and any local minima can be identified. The most stable conformation will be the one that minimizes steric hindrance and optimizes electronic interactions. It is anticipated that a planar or near-planar arrangement between the furan (B31954) ring and the carboxylate group would be energetically favorable to maximize π-conjugation.

Theoretical Prediction and Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful means to investigate the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states—the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, theoretical studies could elucidate the mechanism of nucleophilic aromatic substitution on the benzofuran ring, a reaction made more facile by the presence of the electron-withdrawing nitro group. Computational models could predict whether the reaction proceeds via a Meisenheimer complex and determine the preferred site of attack. Similarly, the reduction of the nitro group to an amino group, a common transformation, can be modeled to understand the stepwise mechanism and the intermediates involved.

Computational Support for Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry prediction and interpretation)

Computational methods are invaluable for the interpretation of experimental spectroscopic data. By simulating spectra for a proposed structure, a direct comparison can be made with experimental results, aiding in structure verification.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of this compound. These predicted shifts are based on the calculated electron density around each nucleus. Comparing the computed NMR spectrum with the experimental one can help in the unambiguous assignment of all proton and carbon signals.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an experimental Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed IR bands, such as the characteristic stretches of the C=O (ester), N-O (nitro), and C-O-C (furan) bonds.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry. By calculating the bond dissociation energies and the stability of potential fragment ions, the likely fragmentation pathways of the molecular ion of this compound can be proposed.

Synthetic Applications of Ethyl 6 Nitrobenzofuran 2 Carboxylate As a Chemical Building Block

Precursor in the Total Synthesis of Complex Polycyclic Heterocyclic Systems

The electron-deficient nature of the benzofuran (B130515) ring in ethyl 6-nitrobenzofuran-2-carboxylate, enhanced by the presence of the nitro group at the 6-position, makes it an excellent substrate for cycloaddition reactions to construct intricate polycyclic frameworks.

Recent research has highlighted the utility of 2-nitrobenzofurans in dearomative (3 + 2) cycloaddition reactions. nih.gov A notable example is the reaction of 2-nitrobenzofurans with para-quinamines to produce benzofuro[3,2-b]indol-3-one derivatives. nih.govresearchgate.net This reaction proceeds under mild conditions and provides a direct route to fuse a 2,3-dihydrobenzofuran (B1216630) core with a hydroindoline-5-one structure, yielding polycyclic compounds with high diastereoselectivity. nih.gov

The general applicability of this method suggests that this compound would be a suitable precursor for preparing substituted benzofuro[3,2-b]indol-3-ones. The reaction involves the use of a base, such as potassium carbonate (K₂CO₃), in a solvent like acetonitrile (B52724) at elevated temperatures. researchgate.net The versatility of this approach is demonstrated by the range of substituents tolerated on the 2-nitrobenzofuran (B1220441) ring, as detailed in the following table.

Table 1: Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives from various 2-Nitrobenzofurans

Entry 2-Nitrobenzofuran Derivative Product Yield (%) Diastereomeric Ratio (dr)
1 2-Nitrobenzofuran 3a 85 >20:1
2 4-Fluoro-2-nitrobenzofuran 3b 92 >20:1
3 5-Fluoro-2-nitrobenzofuran 3c 88 >20:1
4 6-Fluoro-2-nitrobenzofuran 3d 95 >20:1
5 7-Fluoro-2-nitrobenzofuran 3e 81 >20:1
6 5-Chloro-2-nitrobenzofuran 3f 89 >20:1
7 6-Chloro-2-nitrobenzofuran 3g 91 >20:1
8 5-Bromo-2-nitrobenzofuran 3h 86 >20:1
9 6-Bromo-2-nitrobenzofuran 3i 88 >20:1
10 5-Methyl-2-nitrobenzofuran 3j 75 >20:1

Data sourced from a study on the dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans and para-quinamines. researchgate.net

This synthetic strategy showcases the potential of this compound as a precursor for complex, fused heterocyclic systems that are of significant interest in medicinal chemistry. nih.gov The resulting benzofuro[3,2-b]indole core is a key structural motif in various biologically active compounds. researchgate.net

Intermediate in the Preparation of Advanced Organic Materials (Focus on synthesis of material precursors)

The benzofuran scaffold is not only important in pharmaceuticals but also holds promise in the field of materials science. researchgate.net Fused aromatic systems containing benzofuran units can exhibit interesting photophysical and electronic properties, making them targets for the development of new organic materials.

One such class of materials is N,O,S-heteroacenes, which are being investigated for their potential as organic semiconductors. A synthetic approach to benzofuran-thieno[3,2-b]indole-cored heteroacenes has been developed, highlighting the utility of benzofuran precursors in creating these extended π-systems. nih.gov Although this specific synthesis did not start from this compound, the strategic importance of functionalized benzofurans is clear.

The synthesis of precursors for these materials often involves the construction of a polycyclic aromatic core. For instance, the synthesis of benzofuro[2',3':4,5]thieno[3,2-b]indole derivatives was achieved from 3-aminothieno[3,2-b]benzofuran precursors via a Fischer indole (B1671886) synthesis. nih.gov The initial benzofuran starting material can be functionalized to build up the necessary thiophene (B33073) and indole rings. The nitro group in this compound can be readily converted to an amino group, which is a key functional handle for further annulation reactions to build such complex fused systems. This makes this compound a potentially valuable intermediate for the synthesis of precursors to advanced organic materials like organic semiconductors.

Role in the Construction of Diversified Chemical Libraries for Screening (Emphasis on synthetic accessibility)

The creation of chemical libraries with diverse structures is a cornerstone of modern drug discovery. The benzofuran-2-carboxylate scaffold is an attractive starting point for building such libraries due to its synthetic tractability and the ease with which substituents can be introduced at various positions.

The synthetic accessibility of the benzofuran core allows for the generation of a wide range of analogues for structure-activity relationship (SAR) studies. A common strategy is to modify the ester group at the 2-position and the substituents on the benzene (B151609) ring. For example, a facile and efficient route has been developed for the synthesis of substituted benzofuran-2-carboxylate 1,2,3-triazoles. niscair.res.in This approach involves the conversion of a benzofuran-2-carboxylic acid to a propargyl ester, which can then undergo a "click" reaction with various azides to generate a library of triazole-containing compounds. niscair.res.in

While the reported synthesis starts from salicylaldehydes, this compound represents a pre-functionalized and readily available starting material for similar library synthesis efforts. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of alcohols or amines. Furthermore, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other functional groups, providing another point of diversification. This dual functionality makes this compound an excellent building block for constructing diverse chemical libraries for high-throughput screening. chemdiv.com

Utility in Ligand Synthesis for Catalysis (Focus on the synthesis of the ligand)

Based on the available literature, there are no specific examples of this compound being directly utilized in the synthesis of ligands for catalysis. While benzofuran derivatives are widely used in various fields of chemistry, their application as ligands in catalysis is not extensively documented in the context of this specific starting material. Therefore, a detailed discussion on this topic is not possible at this time.

Future Perspectives and Emerging Research Avenues for Ethyl 6 Nitrobenzofuran 2 Carboxylate Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry, with a major focus on sustainability and atom economy. primescholars.com Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the final product, is a critical metric. primescholars.com Traditional multi-step syntheses often suffer from poor atom economy, generating significant chemical waste.

Future research will focus on redesigning the synthesis of ethyl 6-nitrobenzofuran-2-carboxylate to be more environmentally benign. Key strategies include:

Catalytic Approaches: Moving away from stoichiometric reagents to catalytic systems (e.g., using 10 mol% of a catalyst instead of a full equivalent of a reagent) drastically reduces waste. organic-chemistry.org For instance, the development of metal-free cyclization reactions, perhaps mediated by hypervalent iodine reagents, presents a greener alternative to some metal-catalyzed processes. organic-chemistry.org

One-Pot and Cascade Reactions: Combining multiple reaction steps into a single operation (a "one-pot" or "cascade" reaction) minimizes the need for intermediate purification, reduces solvent usage, and saves time and energy. nih.govrsc.org A future goal would be to devise a cascade sequence starting from simple precursors to yield the target molecule directly.

Green Solvents: Replacing conventional volatile organic solvents with more sustainable alternatives is a major focus. Research into using deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, has already shown promise in the synthesis of other benzofurans, offering an eco-friendly and often recyclable reaction medium. nih.govacs.org Water, as a solvent, is also being explored for copper-catalyzed transformations leading to benzofurans. organic-chemistry.org

Atom-Economic Reactions: Prioritizing reaction types that are inherently atom-economical, such as addition and cycloaddition reactions, is crucial. primescholars.com For example, a 1,3-dipolar cycloaddition approach has been demonstrated for furan (B31954) synthesis with perfect atom economy. nih.gov Adapting such principles to the benzofuran (B130515) core is a key research direction.

Exploration of Novel Reaction Pathways and Catalytic Systems

The versatility of the benzofuran scaffold continues to inspire the discovery of new synthetic methodologies. For this compound, this involves both new ways to construct the core and new ways to functionalize the existing molecule.

Novel Catalytic Systems: Transition-metal catalysis remains a powerhouse for heterocyclic synthesis. acs.org While palladium and copper have been staples, newer systems are constantly emerging. nih.govacs.org

Palladium and Copper: Palladium-catalyzed reactions, such as Sonogashira coupling followed by cyclization, and copper-catalyzed one-pot syntheses are well-established but continue to be refined for higher efficiency and broader substrate scope. nih.govacs.org The use of palladium nanoparticles is also an area of interest, as the catalyst can often be recycled. organic-chemistry.org

Rhodium, Ruthenium, and Nickel: These metals are enabling new types of transformations. Rhodium catalysts have been used for C–H activation and annulation reactions to build the benzofuran ring. nih.govacs.org Ruthenium catalysts are effective for cycloisomerization reactions and can promote C-H alkylation/alkenylation cascades. organic-chemistry.org Nickel-catalyzed intramolecular additions also provide a viable route to benzofuran derivatives. organic-chemistry.org

Metal-Free Catalysis: To circumvent the cost and toxicity of some transition metals, metal-free alternatives are highly sought after. Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes is one such example that provides excellent yields of 2-arylbenzofurans. organic-chemistry.orgnih.gov

Emerging Reaction Pathways:

C–H Activation: This strategy allows for the direct functionalization of C–H bonds, avoiding the need for pre-functionalized starting materials, thus making syntheses more step-economical. nih.govnumberanalytics.com Palladium-catalyzed C–H activation/oxidation tandem reactions have been developed for benzofuran synthesis. rsc.org Future work could apply this to directly arylate the benzofuran core of this compound at specific positions. nsf.gov

Photochemical Reactions: Light-mediated reactions offer unique reactivity pathways. Visible-light-promoted cyclizations can proceed without any photocatalyst or additive, representing a highly atom-economic and green approach. nih.gov

Cascade and Multicomponent Reactions (MCRs): These reactions build molecular complexity in a single step from multiple starting materials. numberanalytics.com Designing an MCR to assemble the this compound core would be a significant advancement in synthetic efficiency.

Catalytic SystemReaction TypePotential Application for this compoundReference
Palladium/CopperSonogashira Coupling / CyclizationCore synthesis from o-iodophenols and alkynes. nih.gov
RhodiumC–H Activation / AnnulationNovel synthetic routes involving C-H bond functionalization. acs.org
RutheniumDehydrative C-H Alkenylation / AnnulationAtom-economical synthesis from phenols and diols. organic-chemistry.org
NickelIntramolecular Nucleophilic AdditionAlternative metal-catalyzed cyclization pathway. organic-chemistry.org
Iodine(III)Oxidative CyclizationMetal-free synthesis of the benzofuran core. nih.gov
Visible LightPhotocatalyst-Free CyclizationGreen, atom-economical radical-mediated synthesis. nih.gov

Integration with Flow Chemistry and Automated Synthesis Technologies

The shift from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing, from laboratory scale to industrial production. researchgate.net This technology offers significant advantages in terms of safety, efficiency, and scalability.

Flow Chemistry: Continuous flow reactors perform chemical reactions in narrow channels or tubes. europa.eu This setup provides superior control over reaction parameters like temperature, pressure, and mixing. For the synthesis of this compound, flow chemistry offers distinct advantages:

Enhanced Safety: Nitration reactions are typically highly exothermic and can be hazardous in large-scale batch reactors due to the risk of thermal runaway. europa.eursc.org Flow reactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, preventing the formation of dangerous "hot spots." europa.euewadirect.com This makes the nitration step to produce the 6-nitro derivative significantly safer.

Improved Yield and Selectivity: The precise control over reaction conditions in a flow system often leads to higher yields and better selectivity, reducing the formation of by-products. rsc.org This is particularly relevant for achieving regioselective nitration.

Scalability: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reactor. rsc.org

Automated Synthesis: Automation is another key driver of efficiency in modern chemistry. Automated synthesis platforms can perform multi-step reaction sequences with minimal human intervention. researchgate.netresearchgate.net These systems can be integrated with flow reactors to create fully automated processes for producing libraries of compounds for drug discovery or for optimizing reaction conditions. akjournals.comnih.gov For this compound, an automated platform could be used to rapidly synthesize a diverse library of derivatives by varying the substituents on the aromatic ring or by transforming the ester and nitro groups into other functionalities. Cartridge-based systems, which contain pre-packaged reagents for specific transformations, further simplify the automation process, making complex chemistry accessible to a broader range of researchers. youtube.com

ParameterBatch SynthesisFlow ChemistryReference
Safety (esp. for Nitration)Higher risk of thermal runaway and hot spots.Excellent heat transfer minimizes risks; small reaction volume enhances safety. europa.eu, ewadirect.com
Process ControlDifficult to maintain uniform temperature and mixing.Precise control over temperature, pressure, and residence time. researchgate.net
ScalabilityComplex, often requires re-optimization.Simpler, achieved by longer run times or numbering-up. rsc.org
Yield & SelectivityOften lower due to side reactions and lack of precise control.Generally higher due to optimized and uniform conditions. rsc.org

Computational Design and Prediction of Next-Generation Benzofuran Architectures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing researchers to predict molecular properties and guide experimental work. nih.gov For the this compound system, computational methods can accelerate the development of new, high-value derivatives.

Predictive Modeling:

Density Functional Theory (DFT): DFT calculations are used to investigate the fundamental electronic structure and reactivity of molecules. physchemres.org For a given benzofuran derivative, DFT can predict its geometry, molecular orbital energies (HOMO/LUMO), and electrostatic potential map. rsc.orgacs.org This information helps in understanding its reactivity in various chemical reactions. researchgate.netresearchgate.net For example, DFT studies can elucidate the mechanisms of cycloaddition reactions involving nitrobenzofurans or predict the antioxidant potential of novel derivatives. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By building a QSAR model for a set of known active benzofuran derivatives, chemists can predict the activity of new, unsynthesized analogues. eurjchem.comnih.gov This allows for the prioritization of synthetic targets, focusing resources on the most promising candidates. nih.gov

In Silico Design and Screening:

Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a biological target, such as an enzyme or receptor. researchgate.net Researchers can design novel derivatives of this compound in silico and use docking to estimate their binding affinity for a specific protein target. nih.gov This is a powerful method for designing new potential drug candidates, as demonstrated in studies of benzofuran derivatives as inhibitors of enzymes like PI3K. researchgate.net

Virtual Screening: Large digital libraries of virtual compounds can be rapidly screened against a biological target using computational methods. This allows for the identification of promising hits from millions of potential structures without the need for their physical synthesis and testing, dramatically accelerating the initial stages of drug discovery.

Computational MethodApplicationPredicted PropertiesReference
Density Functional Theory (DFT)Mechanistic studies, reactivity analysisMolecular geometry, electronic structure (HOMO/LUMO), reaction energies. physchemres.org, researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activityIC₅₀ values, inhibitory activity based on structural descriptors. eurjchem.com, nih.gov
Molecular DockingPredicting protein-ligand interactionsBinding modes, binding affinity, identification of key interactions. researchgate.net

Q & A

Q. What are the common synthetic routes for Ethyl 6-nitrobenzofuran-2-carboxylate?

The synthesis typically involves functionalizing benzofuran derivatives via nucleophilic substitution or condensation. For example:

  • Halogenation and esterification : React 6-nitrobenzofuran-2-carboxylic acid with ethyl alcohol under acidic conditions (e.g., H₂SO₄) to form the ester .
  • One-pot synthesis : Use ultrasound-assisted reactions with K₂CO₃ as a base and PEG-400 as a phase-transfer catalyst in acetonitrile under reflux, starting from nitro-substituted salicylaldehydes .
  • Condensation : Combine nitro-substituted benzaldehyde derivatives with ethyl thioglycolate in DMF or DMSO at 60–80°C, followed by acid quenching and recrystallization .

Q. How is this compound characterized post-synthesis?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm nitro and ester group positions; IR for carbonyl (C=O) and nitro (NO₂) stretches .
  • X-ray crystallography : Resolve molecular geometry using SHELXL for refinement and ORTEP-3 for visualization .
  • Mass spectrometry : Confirm molecular weight (e.g., 235.18 g/mol) via HRMS .

Q. What intermediates are critical in its synthesis?

  • Nitro-substituted benzaldehydes : Serve as precursors for benzofuran ring formation .
  • Ethyl thioglycolate : Introduces the thiophene or ester moiety in heterocyclic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nitro group reactivity but may require rigorous drying to avoid hydrolysis .
  • Catalyst screening : K₂CO₃ or triethylamine improves nucleophilic substitution efficiency, while PEG-400 aids in phase transfer for heterogeneous reactions .
  • Temperature control : Heating at 60–80°C balances reaction rate and side-product formation; microwave-assisted synthesis reduces time .

Q. How to resolve contradictions between crystallographic and spectroscopic data?

  • Puckering analysis : Use Cremer-Pople coordinates to quantify nonplanar distortions in the benzofuran ring, which may explain discrepancies between NMR (solution) and X-ray (solid-state) data .
  • Refinement protocols : Apply SHELXL’s restraints for disordered nitro or ester groups in crystallographic models .

Q. What computational methods predict the compound’s reactivity or electronic properties?

  • DFT calculations : Simulate nitro group effects on electron density (e.g., charge distribution at C-2) to explain electrophilic substitution patterns .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

Q. How does the nitro group influence its reactivity in further derivatization?

  • Electrophilic substitution : The nitro group deactivates the benzofuran ring, directing reactions to meta/para positions. Compare with bromo or methoxy derivatives for regioselectivity trends .
  • Reduction pathways : Catalytic hydrogenation converts the nitro group to NH₂, enabling access to amine-functionalized analogs for drug discovery .

Q. What role does this compound play in medicinal chemistry?

  • Intermediate for bioactive molecules : Its nitro and ester groups serve as handles for synthesizing spirocyclic compounds or inhibitors (e.g., α-glucosidase or antimicrobial agents) .
  • Structure-activity studies : Derivatives with modified substituents (e.g., trifluoromethyl or acetyl groups) are screened for enhanced pharmacokinetic properties .

Methodological Notes

  • Data interpretation : Always cross-validate spectroscopic and crystallographic results using software like SHELX or OLEX2 .
  • Synthetic scalability : Lab-scale procedures (1–5 mmol) can be adapted to continuous flow systems for reproducibility .
  • Safety : Nitro compounds require careful handling (e.g., explosive potential during high-temperature reactions) .

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Feasible Synthetic Routes

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Ethyl 6-nitrobenzofuran-2-carboxylate
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Ethyl 6-nitrobenzofuran-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.